molecular formula C23H23N3O3S B3013231 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 921098-79-5

6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3013231
CAS No.: 921098-79-5
M. Wt: 421.52
InChI Key: VSUYUGNOZARNJG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This bicyclic system is substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(4-methoxyphenyl)ethyl chain.

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-16-4-8-18(28-2)9-5-16)30-23-25-20(14-26(15)23)17-6-10-19(29-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYUGNOZARNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires specific temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound : 6-(4-MeOPh)-N-[2-(4-MeOPh)ethyl]-3-Me-imidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b][1,3]thiazole 6-(4-MeOPh), 3-Me, 2-carboxamide linked to 2-(4-MeOPh)ethyl ~478.6 Not reported Expected C=O stretch (1660–1680 cm⁻¹, IR); δ 7.6–6.8 (aryl protons, ¹H-NMR)
N-(4-MeOPh)-6-Me-imidazo[2,1-b][1,3]thiazole-5-carboxamide Imidazo[2,1-b][1,3]thiazole 5-carboxamide linked to 4-MeOPh, 6-Me ~342.4 Not reported ν(C=O) 1682 cm⁻¹ (IR); δ 8.1 (NH), 7.5–6.9 (aryl protons, ¹H-NMR)
6-(4-ClPh)-N-(2-MeOPh)-1,1-dioxo-imidazo[2,1-b][1,3]thiazole-5-carboxamide Imidazo[2,1-b][1,3]thiazole 6-(4-ClPh), 1,1-dioxo, 5-carboxamide linked to 2-MeOPh ~470.9 Not reported ν(SO₂) 1150–1250 cm⁻¹ (IR); δ 7.8–7.3 (aryl protons, ¹H-NMR)
2-Phenyl-N-(3,4,5-triMeOPh)thiazole-4-carboxamide (13e) Thiazole 4-carboxamide linked to 3,4,5-triMeOPh, 2-Ph ~371.4 157–158 ν(C=O) 1663 cm⁻¹ (IR); δ 7.5–6.8 (aryl protons, ¹H-NMR); MS: m/z 371.1 [M+H]⁺
6-(4-FPh)-3-Me-imidazo[2,1-b]thiazole-2-carboxylic acid Imidazo[2,1-b]thiazole 6-(4-FPh), 3-Me, 2-carboxylic acid ~292.3 Not reported ν(COOH) 2500–3000 cm⁻¹ (IR); δ 7.9–7.2 (aryl protons, ¹H-NMR)

Key Observations :

Substituent Position and Bioactivity: The target compound’s 6-(4-MeOPh) and 2-carboxamide groups align with trends in kinase inhibition. For example, compound 13e (thiazole-4-carboxamide) showed CYP3A4 inhibition, suggesting carboxamide positioning influences target selectivity .

Spectral Characterization :

  • Carboxamide C=O stretches in IR (1660–1680 cm⁻¹) are consistent across analogues .
  • Aryl proton signals in ¹H-NMR (δ 6.8–8.1) reflect electron-donating (MeO) or withdrawing (Cl, F) substituents .

Synthetic Routes :

  • The target compound likely employs a multi-step synthesis similar to , involving carbodiimide-mediated amide coupling. In contrast, 13e () used a one-step nucleophilic substitution with p-toluenesulfonyl chloride .

Pharmacological and Physicochemical Comparisons
Property Target Compound N-(4-MeOPh)-6-Me-imidazo[2,1-b]thiazole-5-carboxamide 6-(4-ClPh)-N-(2-MeOPh)-1,1-dioxo-imidazo[2,1-b]thiazole-5-carboxamide
LogP (Predicted) ~3.8 ~2.9 ~3.5
Aqueous Solubility Moderate (carboxamide) Low (5-carboxamide vs. 2-carboxamide) Low (SO₂ groups may reduce solubility)
Enzyme Inhibition (IC₅₀) Not reported Not reported Not reported

Insights :

  • The target compound ’s higher LogP (lipophilicity) compared to N-(4-MeOPh)-6-Me-imidazo[2,1-b]thiazole-5-carboxamide may enhance membrane permeability, critical for CNS-targeting drugs.
  • The 1,1-dioxo modification in introduces sulfone groups, which could improve metabolic stability but reduce solubility .

Biological Activity

The compound 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Imidazo[2,1-b][1,3]thiazole core : Known for its role in various biological activities.
  • Methoxyphenyl groups : These substituents may enhance lipophilicity and bioactivity.
  • Carboxamide functional group : Often associated with increased binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation but typically involve:

  • Inhibition of cancer cell proliferation
  • Antimicrobial activity
  • Potential anti-inflammatory effects

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer (HepG2), and colon cancer cells. The National Cancer Institute (NCI) has conducted screenings showing promising results for compounds with similar scaffolds.
CompoundCell Line TestedIC50 (µM)
This compoundMDA-MB-231TBD
Related Compound 1HepG227.1
Related Compound 2MDA-MB-468TBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that thiazole derivatives often demonstrate activity against a range of bacterial and fungal pathogens. The presence of methoxy groups may enhance this activity by improving solubility and membrane penetration.

Case Studies

A notable case study involved testing a series of imidazo[2,1-b][1,3]thiazole derivatives for their anticancer effects:

  • Study Design : The derivatives were screened against 60 different cancer cell lines using the sulforhodamine B assay to measure cell viability.
  • Findings : Several derivatives exhibited high levels of cytotoxicity with IC50 values in the low micromolar range. The structure-activity relationship indicated that modifications to the methoxy groups significantly impacted efficacy.

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